N-({4-[4-(1H-indol-3-yl)butanoyl]piperazin-1-yl}carbonyl)-L-alanine
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Overview
Description
N-({4-[4-(1H-indol-3-yl)butanoyl]piperazin-1-yl}carbonyl)-L-alanine is a complex organic compound that features an indole moiety, a piperazine ring, and an alanine residue
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({4-[4-(1H-indol-3-yl)butanoyl]piperazin-1-yl}carbonyl)-L-alanine typically involves multiple steps, starting from commercially available precursors. The process may include the following steps:
Formation of the Indole Derivative: The indole moiety can be synthesized through Fischer indole synthesis or other established methods.
Attachment of the Butanoyl Group: The indole derivative is then reacted with a butanoyl chloride in the presence of a base to form the butanoyl-indole intermediate.
Piperazine Ring Formation: The butanoyl-indole intermediate is reacted with piperazine under suitable conditions to form the piperazine-indole compound.
Coupling with Alanine: Finally, the piperazine-indole compound is coupled with L-alanine using carbodiimide coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-({4-[4-(1H-indol-3-yl)butanoyl]piperazin-1-yl}carbonyl)-L-alanine can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Substituted piperazine derivatives.
Scientific Research Applications
N-({4-[4-(1H-indol-3-yl)butanoyl]piperazin-1-yl}carbonyl)-L-alanine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-({4-[4-(1H-indol-3-yl)butanoyl]piperazin-1-yl}carbonyl)-L-alanine involves its interaction with specific molecular targets. The indole moiety may interact with serotonin receptors, while the piperazine ring could modulate neurotransmitter activity. The compound’s effects are mediated through binding to these targets and altering their signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-({4-[4-(1H-indol-3-yl)butanoyl]piperazin-1-yl}carbonyl)-L-phenylalanine
- N-({4-[4-(1H-indol-3-yl)butanoyl]piperazin-1-yl}carbonyl)-L-tryptophan
Uniqueness
N-({4-[4-(1H-indol-3-yl)butanoyl]piperazin-1-yl}carbonyl)-L-alanine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and potential interactions with a wide range of biological targets, making it a valuable compound for research and development.
Biological Activity
N-({4-[4-(1H-indol-3-yl)butanoyl]piperazin-1-yl}carbonyl)-L-alanine is a compound of increasing interest in medicinal chemistry, particularly for its potential therapeutic applications in treating various central nervous system disorders and its biological activity against cancer and microbial infections. This article delves into the compound's synthesis, biological mechanisms, and its effects on different biological systems.
Synthesis of this compound
The synthesis of this compound typically involves several steps:
- Formation of the Indole Derivative : The indole moiety can be synthesized through established methods such as Fischer indole synthesis.
- Attachment of the Butanoyl Group : The indole derivative is reacted with butanoyl chloride in the presence of a base to form the butanoyl-indole intermediate.
- Piperazine Ring Formation : The butanoyl-indole intermediate is then reacted with piperazine to form the piperazine-indole compound.
- Final Coupling with L-Alanine : The final step involves coupling the piperazine derivative with L-alanine to yield this compound .
Antitumor Activity
Research has indicated that derivatives of indole and piperazine exhibit significant antitumor properties. For instance, compounds structurally similar to this compound have been evaluated for their ability to inhibit cell proliferation in various human cancer cell lines, including HeLa (cervical cancer) and T-47D (breast cancer). However, some studies reported limited activity against solid tumors, suggesting that further modifications may enhance efficacy .
Antibacterial and Antifungal Activity
The compound has shown promising antibacterial effects, particularly against Gram-positive bacteria. Studies have demonstrated that related piperazine derivatives exhibit bactericidal activity by inhibiting protein synthesis pathways. The Minimum Inhibitory Concentration (MIC) values for certain derivatives ranged from 15.625 to 125 μM against reference strains . Additionally, antifungal activity has been observed, with some compounds effectively reducing biofilm formation in Candida species .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Key modifications to the indole and piperazine moieties can significantly influence the compound's interaction with biological targets:
Structural Modification | Biological Effect |
---|---|
Substitution on Indole Ring | Alters receptor binding affinity |
Variation in Piperazine Substituents | Modulates neurotransmitter activity |
Carbonyl Group Positioning | Influences overall stability and solubility |
Study 1: Antitumor Evaluation
A series of 4-[4-(1H-indol-3-yl)butyl]piperazine derivatives were tested for antiproliferative activity against multiple cancer cell lines. The results indicated that while some derivatives showed promise, others were inactive against tested solid tumor lines . This highlights the need for further structural optimization.
Study 2: Antimicrobial Properties
In a study assessing antimicrobial efficacy, compounds similar to this compound demonstrated a broad spectrum of activity against both bacterial and fungal strains. The most active compounds were those that effectively inhibited biofilm formation, which is critical in treating chronic infections .
Properties
IUPAC Name |
(2S)-2-[[4-[4-(1H-indol-3-yl)butanoyl]piperazine-1-carbonyl]amino]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O4/c1-14(19(26)27)22-20(28)24-11-9-23(10-12-24)18(25)8-4-5-15-13-21-17-7-3-2-6-16(15)17/h2-3,6-7,13-14,21H,4-5,8-12H2,1H3,(H,22,28)(H,26,27)/t14-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEPOSFIAYLPVQV-AWEZNQCLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)N1CCN(CC1)C(=O)CCCC2=CNC3=CC=CC=C32 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)N1CCN(CC1)C(=O)CCCC2=CNC3=CC=CC=C32 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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